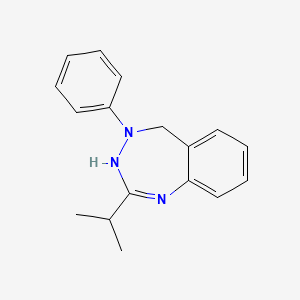
4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine is a heterocyclic compound that belongs to the class of benzotriazepines. This compound is characterized by a triazepine ring fused with a benzene ring, and it has a phenyl group and an isopropyl group attached to it. Benzotriazepines are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-1,2-diaminoethane with isopropyl ketone under acidic conditions to form the triazepine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography may also be employed.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and isopropyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, can be used under appropriate conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzotriazepines with various functional groups.
Aplicaciones Científicas De Investigación
4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-anxiety, anti-depressant, and anti-convulsant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to the active site of an enzyme or receptor, modulating its activity. This interaction can lead to changes in cellular signaling pathways, resulting in the observed biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Benzodiazepines: Similar in structure but with a different ring system.
Triazolobenzodiazepines: Contain a triazole ring fused with a benzodiazepine ring.
Phenyltriazines: Contain a triazine ring with a phenyl group.
Uniqueness: 4-Phenyl-2-(propan-2-yl)-4,5-dihydro-3H-1,3,4-benzotriazepine is unique due to its specific triazepine ring structure and the presence of both phenyl and isopropyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
90632-01-2 |
|---|---|
Fórmula molecular |
C17H19N3 |
Peso molecular |
265.35 g/mol |
Nombre IUPAC |
4-phenyl-2-propan-2-yl-3,5-dihydro-1,3,4-benzotriazepine |
InChI |
InChI=1S/C17H19N3/c1-13(2)17-18-16-11-7-6-8-14(16)12-20(19-17)15-9-4-3-5-10-15/h3-11,13H,12H2,1-2H3,(H,18,19) |
Clave InChI |
CMACPEJWTZHLNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=CC=CC=C2CN(N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)
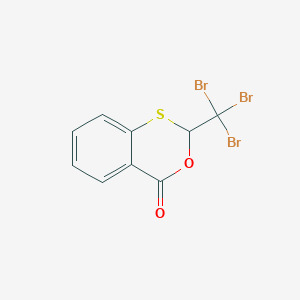

![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)

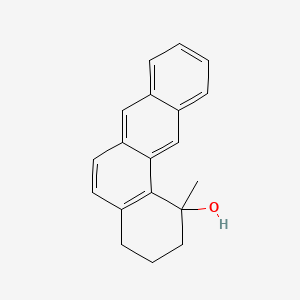
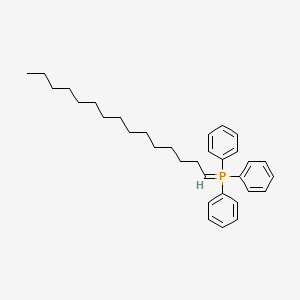
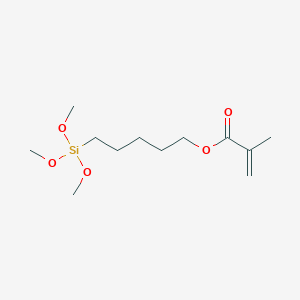
![N-[1-Chloro-2,2-bis(phenylsulfanyl)ethenyl]-N-methylaniline](/img/structure/B14350015.png)
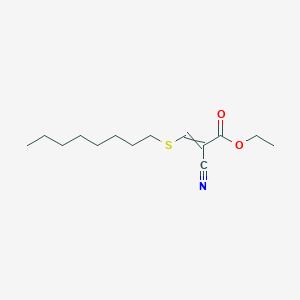
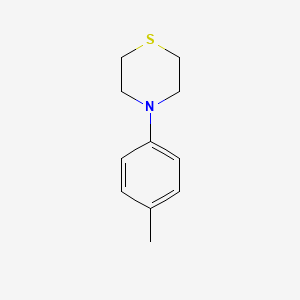
![3-[(2H-1-Benzopyran-4-yl)sulfanyl]propanoic acid](/img/structure/B14350021.png)
![[1-(Benzenesulfonyl)-1-bromoethyl]benzene](/img/structure/B14350024.png)
